methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is a complex organic compound that belongs to the class of thiazole derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate typically involves multi-step organic reactions. The process may start with the preparation of the thiazole ring, followed by the introduction of the indole moiety and the esterification of the carboxylate group. Common reagents used in these reactions include thionyl chloride, methanol, and various catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of such compounds often involves optimizing the reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve agents such as lithium aluminum hydride.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include acids, bases, oxidizing agents, reducing agents, and solvents like dichloromethane, ethanol, and water. Reaction conditions such as temperature, pressure, and pH are carefully controlled to achieve the desired outcome.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various physiological effects.
Comparison with Similar Compounds
Similar Compounds
- Methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
- Ethyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate
Uniqueness
Methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate is unique due to its specific combination of functional groups and structural features
Biological Activity
Methyl 4-(2-methoxy-2-oxoethyl)-2-{[(1-methyl-1H-indol-6-yl)carbonyl]amino}-1,3-thiazole-5-carboxylate (CAS Number: 1574354-75-8) is a complex organic compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including structure-activity relationships, potential therapeutic applications, and relevant case studies.
Molecular Structure and Properties
The molecular formula of this compound is C18H17N3O5S, with a molecular weight of 387.4 g/mol. The structure features multiple functional groups including a thiazole ring, an indole moiety, and a methoxycarbonyl group, which are crucial for its biological interactions.
Property | Value |
---|---|
Molecular Formula | C18H17N3O5S |
Molecular Weight | 387.4 g/mol |
CAS Number | 1574354-75-8 |
The biological activity of this compound is hypothesized to stem from its ability to interact with various biological targets. The indole and thiazole moieties are known for their roles in neuropharmacology and anticancer activities, respectively. Research indicates that compounds with similar structures often exhibit antioxidant properties and may serve as neuroprotective agents.
Structure-Activity Relationship (SAR)
A structure-activity relationship study is essential for understanding how modifications to the compound's structure affect its biological activity. For instance, the presence of the indole ring has been correlated with enhanced receptor binding affinity and neuroprotective effects in models of neurodegenerative diseases like Parkinson's disease.
Key Findings from SAR Studies
- Indole Substituents : Variations in the indole moiety significantly impact the compound's affinity for dopamine receptors .
- Thiazole Modifications : Changes in the thiazole ring can enhance or reduce cytotoxicity against cancer cell lines .
Antioxidant Activity
Research has shown that compounds containing indole derivatives exhibit potent antioxidant activity, which can help mitigate oxidative stress in neurodegenerative conditions .
Neuroprotective Effects
Preliminary studies suggest that this compound may exert neuroprotective effects by activating specific dopamine receptors, thereby improving behavioral outcomes in animal models of Parkinson's disease .
Anticancer Properties
The thiazole component is associated with anticancer properties, as thiazole derivatives have been shown to inhibit tumor growth in various cancer cell lines. The unique combination of functional groups in this compound may enhance its efficacy against specific cancer types .
Case Studies
Several studies have explored the biological activity of structurally related compounds:
- Neuroprotection in Parkinson's Disease Models : A study demonstrated that similar indole-thiazole hybrids improved dopaminergic neuron survival in MPTP-induced models of Parkinson's disease .
- Cytotoxicity Against Cancer Cell Lines : Research on related thiazole compounds revealed significant cytotoxic effects against breast and lung cancer cells, suggesting potential applications for this compound in oncology .
Properties
Molecular Formula |
C18H17N3O5S |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
methyl 4-(2-methoxy-2-oxoethyl)-2-[(1-methylindole-6-carbonyl)amino]-1,3-thiazole-5-carboxylate |
InChI |
InChI=1S/C18H17N3O5S/c1-21-7-6-10-4-5-11(8-13(10)21)16(23)20-18-19-12(9-14(22)25-2)15(27-18)17(24)26-3/h4-8H,9H2,1-3H3,(H,19,20,23) |
InChI Key |
MFTKNCJNOUYIBD-UHFFFAOYSA-N |
Canonical SMILES |
CN1C=CC2=C1C=C(C=C2)C(=O)NC3=NC(=C(S3)C(=O)OC)CC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.